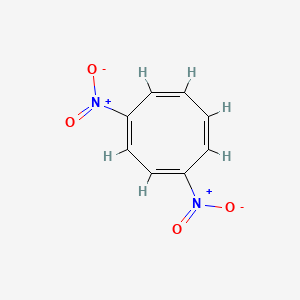
1,4-Dinitrocyclooctatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dinitrocyclooctatetraene is an organic compound with the molecular formula C₈H₆N₂O₄. It is a derivative of cyclooctatetraene, characterized by the presence of two nitro groups at the 1 and 4 positions of the cyclooctatetraene ring.
Méthodes De Préparation
The synthesis of 1,4-Dinitrocyclooctatetraene typically involves the nitration of cyclooctatetraene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via electrophilic substitution, where the nitro groups are introduced at the 1 and 4 positions of the cyclooctatetraene ring .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key challenge in industrial production would be to maintain the reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1,4-Dinitrocyclooctatetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dinitrocyclooctatetraene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dinitrocyclooctatetraene involves its electronic structure, where the nitro groups play a significant role. The compound can exist in a dynamic equilibrium between its 1,4- and 1,6-dinitro isomers in solution. This equilibrium is influenced by the kinetic and thermodynamic parameters of the isomerization process . The molecular targets and pathways involved in its reactions are primarily related to its ability to undergo electrophilic and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
1,4-Dinitrocyclooctatetraene can be compared with other nitro-substituted cyclooctatetraenes and related compounds:
1,6-Dinitrocyclooctatetraene: Similar in structure but with nitro groups at the 1 and 6 positions, leading to different electronic properties and reactivity.
Cyclooctatetraene: The parent compound without nitro substitution, which exhibits different chemical behavior due to the absence of electron-withdrawing nitro groups.
Dinitropyrazoles: Compounds like 1,3-dinitropyrazole and 3,5-dinitropyrazole, which also contain nitro groups but on a different ring system, leading to distinct chemical properties.
Propriétés
Numéro CAS |
54755-18-9 |
|---|---|
Formule moléculaire |
C8H6N2O4 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(1E,3E,5Z,7Z)-1,4-dinitrocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)7-3-1-2-4-8(6-5-7)10(13)14/h1-6H/b2-1?,3-1-,4-2-,6-5?,7-3?,7-5+,8-4?,8-6+ |
Clé InChI |
GRMYFWFBOIJSEI-TUQXJEIYSA-N |
SMILES isomérique |
C\1=C\C(=C/C=C(\C=C1)/[N+](=O)[O-])\[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


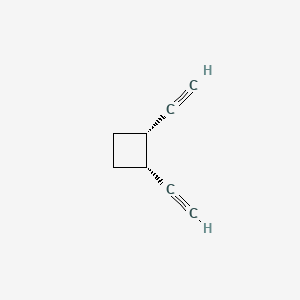
![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
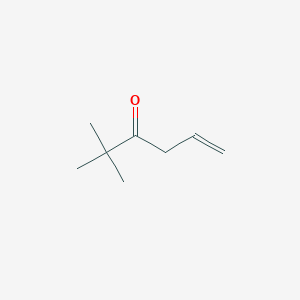
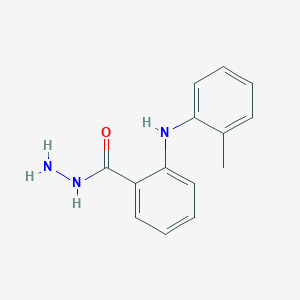
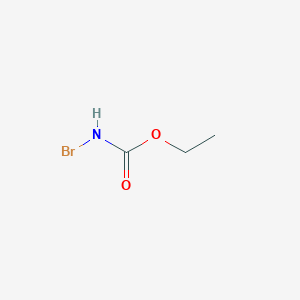
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)

![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)

![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)


